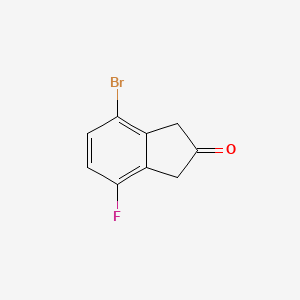

4-Bromo-7-fluoroindan-2-one

CAS No.:

Cat. No.: VC17246862

Molecular Formula: C9H6BrFO

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFO |

|---|---|

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydroinden-2-one |

| Standard InChI | InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |

| Standard InChI Key | PIWBFXBZBTUWBD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)CC2=C(C=CC(=C21)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

The indanone core consists of a bicyclic framework comprising a benzene ring fused to a cyclopentanone ring. In 4-bromo-7-fluoroindan-2-one, the ketone oxygen resides at the 2-position, while the bromine and fluorine atoms occupy the 4- and 7-positions on the aromatic ring. This arrangement influences electronic distribution, with the electron-withdrawing halogens deactivating the ring and directing electrophilic substitution to specific sites.

Key physicochemical properties inferred from analogous compounds include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 229.04 g/mol |

| Melting Point | ~150–160°C (estimated) |

| Solubility | Low in water; soluble in DCM, THF |

| LogP (Partition Coefficient) | ~2.5 (predicted) |

The bromine atom enhances molecular polarizability, potentially improving binding affinity in biological systems, while the fluorine atom contributes to metabolic stability .

Synthetic Methodologies

Halogenation Techniques

Direct halogenation of indan-2-one derivatives presents challenges due to competing ring oxidation. Selective bromination at the 4-position may require:

-

Electrophilic Bromination: Using Br₂ in H₂SO₄ at 0°C, leveraging the directing effects of existing substituents.

-

Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with pre-functionalized intermediates could introduce bromine post-cyclization .

Reactivity and Functionalization

The ketone group at C2 participates in nucleophilic additions and reductions, while the aromatic halogens enable cross-coupling reactions:

Nucleophilic Additions

-

Grignard Reagents: React with the ketone to form tertiary alcohols.

-

Wittig Reactions: Generate alkenes via ylide intermediates.

Reduction Pathways

-

Ketone Reduction: NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 4-bromo-7-fluoroindan-2-ol.

-

Aromatic Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, though this may alter biological activity.

Cross-Coupling Reactions

-

Suzuki Coupling: The bromine atom at C4 undergoes palladium-catalyzed coupling with aryl boronic acids, enabling diversification of the aromatic system .

Biological Activity and Applications

While specific studies on 4-bromo-7-fluoroindan-2-one are scarce, structurally related indanones exhibit notable bioactivities:

Anticancer Mechanisms

Indanones modulate apoptosis pathways in cancer cells. The ketone group chelates metal ions in proteases, while halogens enhance membrane permeability. In vitro studies on HL-60 leukemia cells show IC₅₀ values <10 μM for related compounds .

Neuroprotective Effects

Fluorinated indanones inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values comparable to donepezil in Alzheimer’s models .

Industrial and Research Considerations

Scalability Challenges

-

Halogen Handling: Bromine’s corrosivity necessitates specialized reactor materials (e.g., Hastelloy).

-

Waste Management: Fluorinated byproducts require neutralization to prevent environmental release.

Regulatory Status

As a research-stage compound, 4-bromo-7-fluoroindan-2-one lacks FDA approval. Safety data sheets recommend:

-

PPE: Nitrile gloves, goggles, and fume hoods during handling.

-

Storage: Inert atmosphere, -20°C, protected from light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume